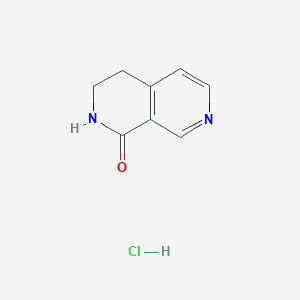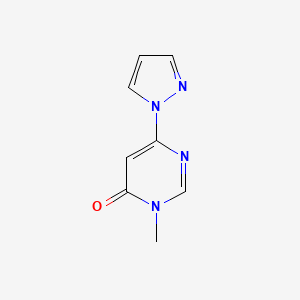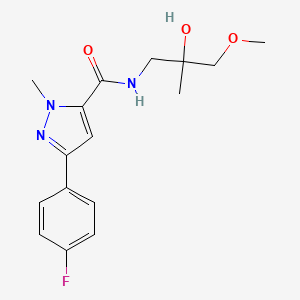![molecular formula C14H15N3O4S2 B2687432 N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide CAS No. 2320855-50-1](/img/structure/B2687432.png)
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme plays a crucial role in the regulation of blood pressure, vascular tone, and renal function. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.
Mechanism of Action
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and regulator of renal function, and its overproduction has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and inflammation. By inhibiting the production of 20-HETE, this compound reduces blood pressure, inhibits cancer cell growth, and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth, and reducing inflammation. In hypertension, this compound reduces blood pressure by inhibiting the production of 20-HETE, which is known to constrict blood vessels and increase blood pressure. In cancer, this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are known to contribute to the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide in lab experiments include its selectivity for 20-HETE synthase, its ability to inhibit the production of 20-HETE, and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
Future Directions
Future research on N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide could focus on its potential therapeutic applications in other diseases, such as diabetes, stroke, and cardiovascular disease. Additionally, future research could focus on developing more potent and selective inhibitors of 20-HETE synthase, as well as investigating the potential off-target effects of this compound. Finally, future research could focus on developing new drug delivery systems for this compound to improve its solubility and bioavailability.
Synthesis Methods
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide can be synthesized by reacting 5-thiophen-2-ylfuran-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced with sodium borohydride to yield 5-thiophen-2-ylfuran-2-ylmethanol. The latter is then reacted with 1-methyl-4-piperidinylmagnesium bromide to form the corresponding tertiary alcohol, which is then sulfonated with chlorosulfonic acid to yield this compound.
Scientific Research Applications
N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. In hypertension, this compound has been shown to reduce blood pressure by inhibiting the production of 20-HETE, which is known to constrict blood vessels and increase blood pressure. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are known to contribute to the pathogenesis of various inflammatory diseases.
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-17-9-10(7-15-17)23(19,20)16-8-11(18)12-4-5-13(21-12)14-3-2-6-22-14/h2-7,9,11,16,18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQDGOJNCFJWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

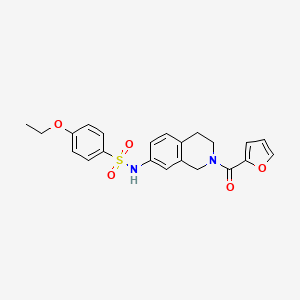
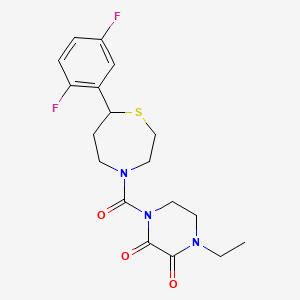
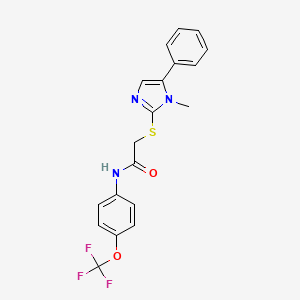
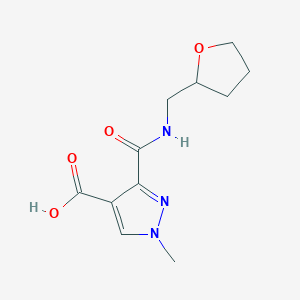
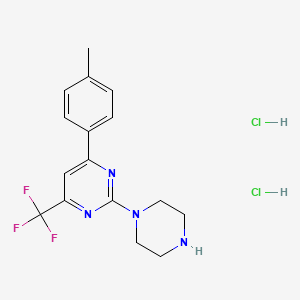
![4-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2687359.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(5-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2687361.png)
![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)
